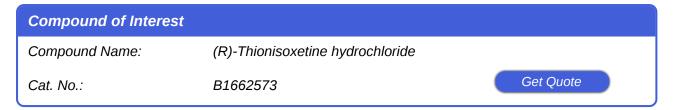


(R)-Thionisoxetine: A Comparative Analysis of Dopamine Transporter Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Thionisoxetine's interaction with the dopamine transporter (DAT) relative to other monoamine reuptake inhibitors. (R)-Thionisoxetine is recognized as a potent and selective norepinephrine reuptake inhibitor (NRI). Understanding its cross-reactivity with DAT is crucial for a complete pharmacological profiling and for predicting potential off-target effects. While extensive data highlights its high affinity for the norepinephrine transporter (NET), specific quantitative data on its binding affinity and functional inhibition at the dopamine transporter (DAT) is not readily available in peer-reviewed literature. However, based on its documented selectivity for NET over the serotonin transporter (SERT), a comparatively low affinity for DAT is inferred.

Comparative Analysis of Monoamine Transporter Affinity

The following table summarizes the binding affinities (Ki, in nM) of (R)-Thionisoxetine and other selected monoamine reuptake inhibitors at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity.



Compound	Class	NET Ki (nM)	SERT Ki (nM)	DAT Ki (nM)
(R)- Thionisoxetine	NRI	0.20[1]	~14 (estimated)¹	Not Reported
Duloxetine	SNRI	7.5[2]	0.7-0.8[2]	240[2]
Venlafaxine	SNRI	2480	82	7647
Sertraline	SSRI	>1000	0.26	<50
Fluoxetine	SSRI	130	1.1	1300
Paroxetine	SSRI	41	0.1	260

¹Estimated from the reported 70-fold higher potency for [3H]-NE uptake inhibition compared to [3H]-5HT uptake inhibition.[1]

Experimental Protocols

Detailed methodologies for assessing the interaction of compounds with monoamine transporters are crucial for reproducible and comparable results. The following are standard protocols for radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
- Radioligand: [3H]WIN 35,428 or another suitable DAT-selective radioligand.
- Test compound and reference compounds (e.g., GBR-12909).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).



- Glass fiber filters.
- · Scintillation counter and scintillation fluid.

Procedure:

- Incubation: In a 96-well plate, combine hDAT-expressing cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
- Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

 Cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.



- [3H]Dopamine.
- Test compound and reference compounds (e.g., nomifensine).
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
- Scintillation counter and scintillation fluid.

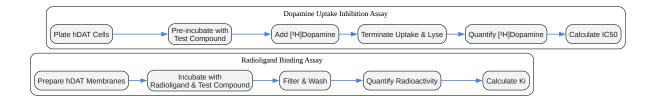
Procedure:

- Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to grow to a suitable confluency.
- Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 25°C or 37°C).
- Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to each well.
- Incubation: Incubate for a short period (e.g., 5-10 minutes) to ensure that the uptake is in the linear range.
- Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated [3H]Dopamine in the cell lysate using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50). This value represents the functional potency of the compound as a DAT inhibitor.

Visualizations

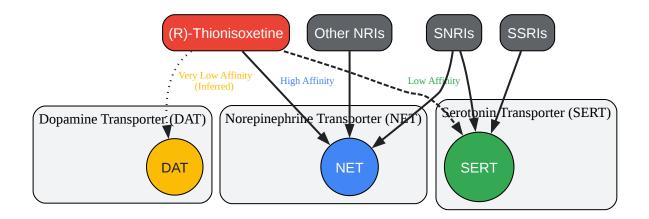
The following diagrams illustrate the experimental workflow and the competitive binding landscape at monoamine transporters.





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Fig. 1: Experimental workflow for assessing transporter binding and uptake inhibition.



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